molecular formula C8H8ClF B1342394 2-(Chloromethyl)-4-fluoro-1-methylbenzene CAS No. 22062-55-1

2-(Chloromethyl)-4-fluoro-1-methylbenzene

Cat. No.: B1342394
CAS No.: 22062-55-1
M. Wt: 158.6 g/mol
InChI Key: MTKSHHODKOMICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene typically involves the chloromethylation of 4-fluoro-1-methylbenzene. One common method is the Blanc chloromethylation reaction, which involves the reaction of 4-fluoro-1-methylbenzene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon much more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions of the Blanc chloromethylation process. This includes controlling the temperature, concentration of reactants, and the amount of catalyst used to ensure high yield and purity of the product. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

    Oxidation: Formation of 4-fluoro-1-methylbenzoic acid or 4-fluoro-1-methylbenzaldehyde.

    Reduction: Formation of 4-fluoro-1-methylbenzene.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds that can interact with biological targets.

    Medicine: Investigated for its potential as a building block in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-methylbenzene depends on its chemical reactivity. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and can influence its electronic properties, making it a valuable component in the design of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methylbenzene: Lacks the fluorine atom, making it less stable and less reactive in certain conditions.

    2-(Chloromethyl)-4-fluorobenzene: Lacks the methyl group, which can affect its reactivity and physical properties.

    4-Fluoro-1-methylbenzene: Lacks the chloromethyl group, making it less versatile in synthetic applications.

Uniqueness

2-(Chloromethyl)-4-fluoro-1-methylbenzene is unique due to the presence of both the chloromethyl and fluorine substituents, which confer distinct reactivity and stability

Properties

IUPAC Name

2-(chloromethyl)-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKSHHODKOMICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608273
Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22062-55-1
Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22062-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-fluoro-1-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.